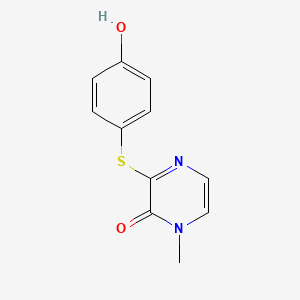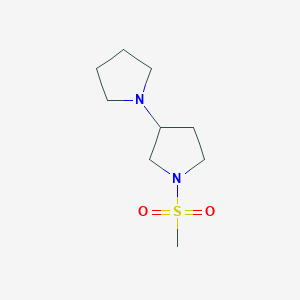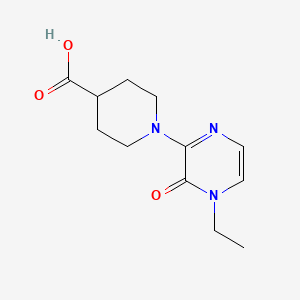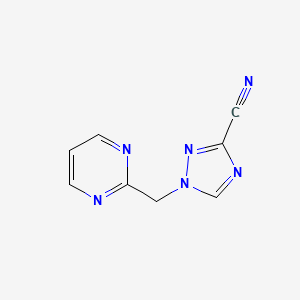
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one, also known as HMP or 4-HO-3-MeO-Pyrazin-2-one, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. HMP belongs to the class of pyrazinones and is known for its antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one in lab experiments is its antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of oxidative stress-related disorders. However, one limitation is that the mechanism of action of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various disease models. Additionally, the development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
Conclusion:
In conclusion, 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It has antioxidant and anti-inflammatory properties and has been studied for its potential use in the treatment of oxidative stress-related disorders and cancer. Further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of new synthesis methods and analogs of 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one may lead to the discovery of more potent compounds with improved therapeutic properties.
Méthodes De Synthèse
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one can be synthesized using a method described by Gao et al. (2014). This method involves the reaction of 4-chlorophenylhydrazine with 3,4-dihydroxybenzaldehyde in the presence of sodium acetate and acetic acid. The resulting product is then treated with methyl iodide and sodium sulfide to obtain 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer. 3-(4-Hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one has also been studied for its potential use as an anti-tumor agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-13-7-6-12-10(11(13)15)16-9-4-2-8(14)3-5-9/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTMBQFOTQZCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(4-Methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7568582.png)

![dimethyl 5-[[2-[(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7568592.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)


![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[(2-Chloro-5-nitrophenyl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568651.png)
![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)